molecular formula C9H5FN2O2 B12451427 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B12451427
M. Wt: 192.15 g/mol
InChI Key: ZHROCCYWBFSWIH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluoro group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is not well-documented. compounds containing the oxadiazole ring are known to interact with various biological targets, including enzymes and receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group and the oxadiazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

4-fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

InChI

InChI=1S/C9H5FN2O2/c10-7-2-1-6(4-13)8(3-7)9-11-5-14-12-9/h1-5H

InChI Key

ZHROCCYWBFSWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NOC=N2)C=O

Origin of Product

United States

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